molecular formula C22H24N4O2S B4657983 1-METHYL-N-{3-[(3-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE

1-METHYL-N-{3-[(3-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4657983
M. Wt: 408.5 g/mol
InChI Key: CYPRAAQZMPJBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-N-{3-[(3-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a thiophene ring, and a carbamoyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of transition metal catalysts, such as palladium, in cross-coupling reactions . Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and development.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-{3-[(3-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-METHYL-N-{3-[(3-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-METHYL-N-{3-[(3-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and thiophene-containing molecules. Examples include:

Uniqueness

1-METHYL-N-{3-[(3-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-N-[3-[(3-methylphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-14-7-6-8-15(13-14)24-21(28)19-16-9-4-3-5-10-18(16)29-22(19)25-20(27)17-11-12-23-26(17)2/h6-8,11-13H,3-5,9-10H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPRAAQZMPJBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-N-{3-[(3-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHYL-N-{3-[(3-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHYL-N-{3-[(3-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
1-METHYL-N-{3-[(3-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
1-METHYL-N-{3-[(3-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
1-METHYL-N-{3-[(3-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE

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